molecular formula C15H16N2O4 B2559945 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid CAS No. 1808535-17-2

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid

Cat. No.: B2559945
CAS No.: 1808535-17-2
M. Wt: 288.303
InChI Key: FNYOYQUIYIWSEL-UHFFFAOYSA-N
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Description

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a butylcarbamoyl group, a cyano group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the butylcarbamoyl group: This can be achieved by reacting butylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Introduction of the cyano group: This step often involves the use of a cyanation reagent, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst.

    Formation of the hydroxybenzoic acid moiety: This can be synthesized through various methods, including the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(Butylcarbamoyl)-2-fluorobenzeneboronic acid: Similar in structure but contains a fluorine atom instead of a hydroxy group.

    5-(Butylcarbamoyl)-2-methylbenzoic acid: Similar but contains a methyl group instead of a cyano group.

Uniqueness

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-13(18)12(8-10)15(20)21/h4-5,7-8,18H,2-3,6H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYOYQUIYIWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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